3,5-Dimethylstyrene oxide

Description

Significance of Epoxide Architectures in Synthetic Chemistry

Epoxides, also known as oxiranes, are three-membered cyclic ethers that hold a significant position in the field of organic chemistry. numberanalytics.comnumberanalytics.com Their defining feature is a strained ring structure containing an oxygen atom bonded to two adjacent carbon atoms. numberanalytics.com This inherent ring strain makes epoxides highly reactive intermediates, susceptible to ring-opening reactions with a wide array of nucleophiles, electrophiles, and acids. numberanalytics.com This reactivity is the cornerstone of their importance in synthetic chemistry, as it allows for the stereospecific and regioselective introduction of various functional groups, facilitating the construction of complex molecular frameworks. numberanalytics.comnumberanalytics.com

The versatility of epoxides extends to their widespread applications in diverse areas, including the synthesis of pharmaceuticals, agrochemicals, and polymers. orientjchem.org They are fundamental building blocks in the creation of epoxy resins, which are extensively used in adhesives, coatings, and composite materials. numberanalytics.comontosight.ai The synthesis of complex molecules, such as natural products, often relies on the strategic use of epoxides to introduce specific stereochemistry and functionality. numberanalytics.com Methods like the Sharpless and Jacobsen epoxidations have further enhanced the value of epoxides by enabling the enantioselective synthesis of chiral epoxides, which are crucial for producing enantiomerically pure pharmaceuticals. numberanalytics.com

Overview of 3,5-Dimethylstyrene (B3053435) Oxide within the Chemical Literature

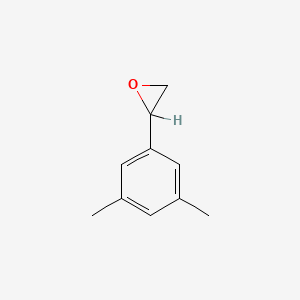

3,5-Dimethylstyrene oxide, scientifically named 2-(3,5-dimethylphenyl)oxirane, is a substituted styrene (B11656) oxide derivative. ontosight.ai Its structure consists of a benzene (B151609) ring substituted with two methyl groups at the 3 and 5 positions and an epoxide ring attached to the vinyl group of the styrene. ontosight.ai The molecular formula of this compound is C10H12O, and its molecular weight is 148.20 g/mol . ontosight.ai

The synthesis of this compound is typically achieved through the epoxidation of its precursor, 3,5-dimethylstyrene. ontosight.ai This reaction can be carried out using various oxidizing agents, such as peracids or with the aid of transition metal catalysts. ontosight.ai In research settings, it has been studied for its reactivity and potential as a monomer in polymerization processes. ontosight.ai For instance, it can serve as a monomer for the production of various polymers.

Studies have investigated the alkylating potential of this compound in comparison to other styrene oxide analogs. researchgate.netscispace.com Research has also explored its reactions with nucleophiles, providing insights into its chemical behavior. researchgate.net

Historical Context of Substituted Styrene Oxide Chemistry

The history of styrene and its derivatives dates back to 1839 when Eduard Simon first isolated "styrol" (styrene) from the resin of the American sweetgum tree. wikipedia.org He observed that upon exposure to air, light, or heat, styrol transformed into a hard substance he named "styrol oxide," which was later identified as polystyrene. wikipedia.orgwikipedia.org The actual compound, styrene oxide, is a distinct chemical entity.

The broader field of substituted styrene oxide chemistry evolved with the development of organic synthesis techniques. The epoxidation of alkenes, a key reaction for synthesizing styrene oxides, gained prominence with the discovery and application of peracids like meta-chloroperbenzoic acid (m-CPBA). orientjchem.org Early research into the reactions of styrene oxides, including substituted variants, was published in the mid-20th century, exploring their synthesis and reactivity. acs.orgscispace.com

Investigations into the reactions of substituted styrene oxides with various reagents, such as benzylamine, have provided valuable data on their reaction kinetics and mechanisms. acs.org Furthermore, the study of para-substituted styrene oxides and their reactions with biological nucleophiles like guanosine (B1672433) has been crucial in understanding their potential biological activities. acs.org The development of styrene oxide isomerases has also opened up new avenues for the biotechnological production of valuable phenylacetaldehydes from substituted styrene oxides. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-8(2)5-9(4-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGIJOKJNYTJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001371 | |

| Record name | 2-(3,5-Dimethylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80648-26-6 | |

| Record name | 3,5-Dimethylstyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080648266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dimethylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylstyrene Oxide and Its Precursors

Chemical Synthesis of 3,5-Dimethylstyrene (B3053435)

The synthesis of 3,5-dimethylstyrene, a key intermediate, can be achieved through various established chemical routes. These methods primarily include catalytic dehydrogenation, alkylation and condensation reactions, and other modern synthetic protocols for substituted styrenes.

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation is a common industrial method for producing styrenes from their corresponding ethylbenzene (B125841) precursors. google.com This process typically involves passing the ethylbenzene derivative over a catalyst at high temperatures. google.com A specific example is the production of alpha,para-dimethylstyrene through the catalytic dehydrogenation of para-cymene. google.com This reaction is conducted in the near absence of oxygen, using an iron oxide (Fe₃O₄) catalyst in the presence of steam at temperatures ranging from 500-700°C. google.com

Another significant precursor for dimethylstyrene synthesis is limonene, a renewable feedstock derived from citrus peel waste. rsc.org The direct conversion of D-limonene to p,α-dimethylstyrene can be accomplished using palladium catalysts. rsc.orgucl.ac.uk Reaction conditions have been optimized using palladium(II) acetate (B1210297) (Pd(OAc)₂) with copper chloride as an oxidant and 2,6-lutidine as a base in a solvent like N,N-Dimethylformamide (DMF) at 120°C. rsc.org This method allows for the selective formation of p,α-dimethylstyrene, which can then be separated from unreacted starting material by vacuum distillation. rsc.org

Table 1: Catalytic Dehydrogenation Conditions for Dimethylstyrene Synthesis

| Precursor | Catalyst/Reagents | Temperature | Product | Reference |

|---|---|---|---|---|

| para-Cymene | Iron oxide (Fe₃O₄), Steam | 500-700°C | alpha,para-Dimethylstyrene | google.com |

| D-Limonene | Pd(OAc)₂, CuCl₂, 2,6-Lutidine, DMF | 120°C | p,α-Dimethylstyrene | rsc.org |

Alkylation and Condensation Reactions

Alternative routes to substituted styrenes involve alkylation and condensation reactions. The Wittig reaction, for instance, can be used to prepare styrenes from benzyl (B1604629) chlorides in a two-stage process using triphenylphosphine (B44618) and formaldehyde. google.com However, this method requires equimolar amounts of the phosphine (B1218219) reagent, generating significant amounts of triphenylphosphine oxide as a byproduct. google.com

The Perkin reaction, involving the condensation of an aldehyde with acetic anhydride (B1165640), can also produce styrenes after decarboxylation of the resulting cinnamic acids, though yields are often reported as unsatisfactory. google.com A different approach involves the treatment of N-acyl-β-phenethylamines with bases, followed by distillation to remove the formed styrene (B11656). google.com

Other Established Synthetic Routes to Substituted Styrenes

Modern organic synthesis offers several other efficient methods for preparing substituted styrenes. Ruthenium-catalyzed ring-closing enyne metathesis (RCEM) provides a selective route to unique aromatic compounds, avoiding the formation of regioisomers. nih.govorganic-chemistry.org This method enables the construction of the aromatic core from acyclic precursors, a departure from traditional strategies that rely on functionalizing existing aromatic rings. organic-chemistry.org

Hiyama cross-coupling reactions of oxasilacycloalkenes with aryl iodides are effective for producing trisubstituted Z-styrenes in moderate to excellent yields. beilstein-journals.org This method is tolerant of both electron-rich and electron-poor aryl iodides. beilstein-journals.org Additionally, palladium on zirconia has been demonstrated as an effective heterogeneous catalyst for the reaction between aryl halides and olefins to yield styrenes and stilbenes. researchgate.net

Epoxidation Strategies for 3,5-Dimethylstyrene Oxide Formation

Once 3,5-dimethylstyrene is obtained, the subsequent step is the epoxidation of its vinyl group to form the desired this compound. This transformation can be accomplished through either stoichiometric oxidation or more efficient catalytic methodologies.

Stoichiometric Oxidation Approaches

A common and straightforward method for the epoxidation of alkenes is the use of stoichiometric amounts of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). ontosight.aimdpi.com This approach is often used for the in-situ chemical synthesis of epoxides for analytical confirmation. mdpi.com

Kinetic studies on the epoxidation of styrene derivatives with an iron(III)-iodosylbenzene adduct have shown that the reaction proceeds through a nonconcerted electron transfer (ET) mechanism. nih.govsemanticscholar.org This involves the formation of a radicaloid benzylic radical intermediate in the rate-determining step. nih.govsemanticscholar.org Another stoichiometric oxidant system involves chlorite, where chlorine dioxide (ClO₂) acts as the epoxidizing agent. nih.gov This reaction can achieve high epoxide selectivity (>90%) under optimal conditions. nih.gov The rate constants for the reaction of various para-substituted styrenes with ClO₂ have been determined, supporting a radical addition/elimination mechanism. nih.gov

Catalytic Epoxidation Methodologies

Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric oxidation. Transition metal catalysts are frequently employed for the epoxidation of styrenes. ontosight.ai For example, methylrhenium trioxide (MTO) is an effective catalyst for the oxidation of styrenes using hydrogen peroxide as the oxidant. researchgate.net Kinetic studies have shown that the rate constants for this reaction are sensitive to the electronic properties of the substituents on the aromatic ring, with electron-donating groups enhancing the reaction rate. researchgate.net The rate constants for meta- and para-substituted styrenes follow a linear Hammett relationship. researchgate.net

Table 2: Relative Rate Constants for Catalytic Epoxidation of Substituted Styrenes with Methylrhenium Trioxide/H₂O₂

| Substituent | Relative Rate Constant (krel) | Reference |

|---|---|---|

| 4-Methoxy | 3.8 | researchgate.net |

| 4-Methyl | 1.6 | researchgate.net |

| 3-Methyl | ~1.0 | researchgate.net |

| H (Styrene) | 1.0 | researchgate.net |

Iron complexes can also serve as catalysts in epoxidation reactions. nih.govsemanticscholar.org The iron(II)-catalyzed reaction of styrenes with iodosylbenzene (PhIO) as the oxidant produces epoxide derivatives as the major product. nih.gov

Biocatalysis presents an attractive route for enantioselective epoxidation. mdpi.com Styrene monooxygenases, which are flavoprotein monooxygenases, can catalyze the oxidation of styrene derivatives with high selectivity. mdpi.com For instance, the styrene monooxygenase from Gordonia rubripertincta CWB2 (GrStyA) has been shown to convert bulky and hydrophobic styrene derivatives in the presence of organic cosolvents. mdpi.com

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is critical to maximize the yield and selectivity of this compound while minimizing side reactions, such as the formation of diols or benzaldehyde (B42025) derivatives. Key parameters to consider include the choice of oxidant, solvent, temperature, and catalyst loading.

Oxidant: The choice of oxidant is crucial. While powerful oxidants like m-CPBA can be highly effective, they are often expensive and produce stoichiometric amounts of waste. Hydrogen peroxide is a more environmentally benign oxidant as its only byproduct is water. However, its activation often requires a suitable catalyst. Molecular oxygen is the ideal green oxidant, but its use can be challenging and may require more complex catalytic systems.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane (B109758) are common but pose environmental concerns. More sustainable alternatives such as acetonitrile, tert-butanol, or even solvent-free conditions are increasingly being explored.

Temperature: The reaction temperature affects the rate of reaction and the stability of the product. Epoxidations are often carried out at low to ambient temperatures to prevent the decomposition of the epoxide and minimize side reactions.

Catalyst Loading: The amount of catalyst used should be optimized to achieve a high reaction rate with minimal catalyst consumption. High catalyst loadings can be costly and may lead to unwanted side reactions.

Green Chemistry Principles in Epoxide Synthesis

The application of green chemistry principles to the synthesis of epoxides is a major focus of current research. For the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.

Atom Economy: The ideal epoxidation reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the desired product. The use of hydrogen peroxide as the oxidant is a step in this direction, as the only byproduct is water.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a key principle. The development of catalysts that are active in environmentally benign solvents or under solvent-free conditions is highly desirable.

Catalysis: The use of catalytic methods is inherently a green chemistry principle, as it allows for the use of smaller amounts of reagents and can lead to more selective reactions, reducing waste. The development of highly active and recyclable heterogeneous catalysts is particularly important in this context.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Catalysts that can operate efficiently under mild conditions contribute to a more sustainable process.

By integrating these principles into the synthetic design, the production of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Transformation of 3,5 Dimethylstyrene Oxide

Epoxide Ring-Opening Reactions

The significant angular strain within the three-membered ether ring of 3,5-Dimethylstyrene (B3053435) oxide makes it highly susceptible to nucleophilic attack, a characteristic that distinguishes epoxides from less-strained cyclic or acyclic ethers. ontosight.aikhanacademy.orgyoutube.com This inherent reactivity allows the ring to be opened under a range of conditions, including nucleophilic, acid-catalyzed, and base-catalyzed pathways, to yield a variety of functionalized products. ontosight.ai

Nucleophilic Ring-Opening Mechanisms

In neutral or basic media, the ring-opening of 3,5-Dimethylstyrene oxide proceeds through a direct nucleophilic substitution (S_N2) mechanism. youtube.comchemistrysteps.com This reaction requires a potent nucleophile, such as an alkoxide, a Grignard reagent, a cyanide ion, or a thiol, to attack one of the electrophilic carbon atoms of the epoxide ring. chemistrysteps.com The epoxide oxygen itself is a poor leaving group (as an alkoxide anion), so the reaction is driven by the release of ring strain upon the nucleophile's attack. libretexts.org The initial product is a metal alkoxide salt, which is subsequently protonated in a workup step (e.g., with water or a mild acid) to yield the final neutral alcohol product. chemistrysteps.com

Acid-Catalyzed Ring-Opening Transformations

Under acidic conditions, the reaction mechanism is significantly altered. The process begins with the protonation of the epoxide oxygen by the acid catalyst. libretexts.orglibretexts.org This step converts the poor alkoxide leaving group into a good hydroxyl leaving group, thereby activating the epoxide for nucleophilic attack. libretexts.orgchimia.ch The nucleophile, which can be a weak nucleophile like water or an alcohol, then attacks one of the ring carbons. libretexts.org

For an unsymmetrical epoxide like this compound, the transition state has considerable S_N1 character. libretexts.orgfiveable.me As the C-O bond begins to break, a partial positive charge develops on the carbon atom. This positive charge is better stabilized on the more substituted, benzylic carbon atom. Consequently, the nucleophile preferentially attacks this more substituted carbon. libretexts.orglibretexts.org This pathway is best described as a hybrid between a pure S_N1 and S_N2 mechanism. libretexts.org

Base-Catalyzed Ring-Opening Pathways

Base-catalyzed ring-opening involves a strong nucleophile and follows a classic S_N2 mechanism. libretexts.orgfiveable.me A potent nucleophile, often the conjugate base of a solvent or another added reagent, directly attacks an epoxide carbon. youtube.com Because this is a concerted S_N2 reaction, steric hindrance plays the dominant role in determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom to minimize steric repulsion in the transition state. youtube.comfiveable.me For this compound, this corresponds to the terminal (non-benzylic) carbon of the epoxide ring.

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity and is dictated by the reaction conditions. libretexts.org

Acidic Conditions : The reaction is regioselective for nucleophilic attack at the more substituted (benzylic) carbon. This is due to the electronic stabilization of the partial positive charge that develops at this position in the S_N1-like transition state. libretexts.orgfiveable.menih.gov

Basic/Neutral Conditions : The reaction is regioselective for nucleophilic attack at the less substituted (terminal) carbon. This is controlled by steric factors, as the S_N2 mechanism is sensitive to steric bulk around the reaction center. chemistrysteps.comlibretexts.orgfiveable.me

The stereochemistry of the reaction is typically an anti-addition. The nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the carbon atom that is attacked. This results in the formation of a trans relationship between the incoming nucleophile and the resulting hydroxyl group. chemistrysteps.comlibretexts.org

| Reaction Condition | Catalyst | Site of Attack | Major Product |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | Benzylic (More Substituted) Carbon | 2-methoxy-1-(3,5-dimethylphenyl)ethan-1-ol |

| Base-Catalyzed | NaOCH₃ | Terminal (Less Substituted) Carbon | 1-methoxy-1-(3,5-dimethylphenyl)ethan-2-ol |

Research comparing the reactivity of various substituted styrene (B11656) oxides has provided quantitative data on their reaction rates. A study using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophile demonstrated differences in alkylation activity among analogues.

| Compound | Half-life in Aqueous Solution (hours) | Relative Rate of Guanosine (B1672433) Alkylation |

|---|---|---|

| Styrene oxide (SO) | 40 | > |

| 4-Vinyltoluene oxide (VTO) | 8 | > |

| This compound (DMSO) | 11 | |

| 4-Nitrostyrene oxide (NSO) | 60 | (No reaction) |

Polymerization and Oligomerization Chemistry

In addition to simple ring-opening reactions, this compound can act as a monomer in polymerization reactions. ontosight.ai The same principle of releasing ring strain that drives simple nucleophilic additions also provides the thermodynamic driving force for polymerization.

Ring-Opening Polymerization of Epoxides

Ring-opening polymerization (ROP) of epoxides like this compound can be initiated by cationic or anionic species, leading to the formation of polyethers.

Cationic ROP : This mechanism is initiated by acids. The protonation of the epoxide oxygen of one monomer molecule creates a reactive species that can then be attacked by the oxygen of a second monomer molecule. This process repeats, propagating the polymer chain.

Anionic ROP : This is initiated by a strong nucleophile (base), which attacks a monomer to form an alkoxide. This new alkoxide is itself a nucleophile and can attack another monomer molecule. The chain grows through the sequential addition of epoxide monomers.

This polymerization can be a desired outcome for the synthesis of epoxy resins and other polymeric materials, or it can occur as an undesirable side reaction under certain catalytic conditions. ontosight.ai

Copolymerization with Other Monomers

While this compound can be homopolymerized, it also holds potential for copolymerization to create materials with tailored properties. For instance, related dimethylstyrene monomers, such as p,α-dimethylstyrene, have been successfully copolymerized with monomers like maleic anhydride (B1165640) using techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net Similarly, styrene and its derivatives are often copolymerized to modify material properties; for example, butyl acrylate (B77674) has been copolymerized with butadiene. mdpi.com This suggests the viability of incorporating this compound into copolymer chains with a variety of other vinyl, acrylic, or cyclic monomers to develop new functional polymers.

Kinetics and Control of Polymerization Processes

The control over polymerization kinetics is crucial for synthesizing polymers with desired characteristics such as molecular weight and low polydispersity. sigmaaldrich.com For styrene and its derivatives, several controlled polymerization techniques are applicable.

Controlled radical polymerization (CRP) methods, like Atom Transfer Radical Polymerization (ATRP), are effective for styrene-based monomers. sigmaaldrich.com These processes are characterized by a linear first-order kinetic plot of monomer consumption, which indicates a constant number of active species throughout the reaction, allowing for predictable molecular weight evolution. sigmaaldrich.com

In carbocationic polymerizations of styrene derivatives, propagation rate constants (k_p) are a key parameter. researchgate.net The kinetics are also highly dependent on external conditions. Studies on the radiation-induced polymerization of dimethylstyrene have shown a strong temperature dependence, where the activation energy can determine whether an ionic or a free-radical mechanism predominates. mdpi.com

Table 1: Factors Influencing the Kinetics and Control of Styrene Derivative Polymerization

| Factor | Influence on Polymerization | Relevant Technique/Mechanism | Citation |

| Initiator/Catalyst | Determines the polymerization mechanism (radical, cationic, anionic, coordination). | ATRP, Cationic Polymerization, ROP | mdpi.comsigmaaldrich.comrsc.org |

| Temperature | Can switch the dominant mechanism (e.g., from cationic to free radical). | Radiation-Induced Polymerization | mdpi.com |

| Monomer/Initiator Ratio | Controls the target molecular weight in living/controlled polymerizations. | Controlled Radical Polymerization (CRP) | sigmaaldrich.com |

| Solvent | Affects the solubility of the polymer and can influence ionic species' stability. | Cationic Polymerization | mdpi.com |

| Pressure | Can influence kinetic constants and thermodynamic parameters. | γ-ray Induced Polymerization | mdpi.com |

Mechanistic Studies of this compound Polymerization

The polymerization of this compound can proceed via several distinct mechanisms.

Ring-Opening Polymerization (ROP): The epoxide functionality allows for ring-opening polymerization to form polyethers. For example, a functionalized styrene oxide has been polymerized using a (salen)Cr(III) catalyst, demonstrating a controlled ROP mechanism. rsc.org

Cationic Polymerization: Similar to styrene, this compound can undergo cationic polymerization initiated by strong acids or other electrophilic species. The mechanism involves the formation of a carbocationic intermediate that propagates by attacking other monomer units. researchgate.net Studies on 2,4-dimethylstyrene (B1330402) show that a cationic mechanism can be induced by radiation in certain temperature ranges. mdpi.com

Free-Radical Polymerization: This is a common mechanism for styrene derivatives. It can be initiated by thermal or photochemical decomposition of an initiator to produce free radicals that add to the vinyl group, though in the case of styrene oxide, this is less common than ring-opening. mdpi.com The choice between cationic and free-radical pathways can be temperature-dependent. mdpi.com

Derivatization Strategies for Functional Group Modification

The structure of this compound provides two primary sites for chemical modification: the aromatic ring and the epoxide ring. This allows for diverse derivatization strategies to introduce new functional groups.

Selective Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution. The two methyl groups are ortho- and para-directing; since the para position is blocked, incoming electrophiles are directed to the ortho positions (C2, C4, C6). General methods for functionalizing aromatic rings include:

Halogenation: Introducing halogen atoms (e.g., bromine, chlorine) onto the ring. organic-chemistry.org

Nitration: Reaction with a mixture of nitric and sulfuric acids to add a nitro group.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using a Lewis acid catalyst. organic-chemistry.org

In some cases, the aromatic ring can be inert to certain catalytic conditions, which allows for selective reactions at other parts of the molecule. ntu.edu.sg

Reactions at the Epoxide Carbon Atoms

The epoxide ring is highly susceptible to ring-opening reactions via nucleophilic attack. researchgate.net These reactions are a cornerstone of epoxide chemistry and can proceed through different mechanisms depending on the reaction conditions (acidic or basic). libretexts.org

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks the more substituted (benzylic) carbon atom, which can better stabilize the resulting partial positive charge. libretexts.orgresearchgate.net

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile attacks one of the epoxide carbons in an SN2-type reaction. For styrene oxides, this attack preferentially occurs at the less sterically hindered, terminal carbon atom. libretexts.org

A wide array of nucleophiles can be used to open the epoxide ring, leading to a variety of functionalized products.

Table 2: Nucleophilic Ring-Opening Reactions of Styrene Oxides

| Nucleophile | Product Type | Mechanism | Citation |

| Water (H₂O) | 1,2-Diol | Acid or Base-catalyzed hydrolysis | libretexts.org |

| Alcohols (R-OH) | Alkoxy alcohol | Acid or Base-catalyzed alcoholysis | libretexts.org |

| Amines (R-NH₂) | Amino alcohol | SN2-type | libretexts.orgnih.gov |

| Hydride Reagents (e.g., LiAlH₄) | Alcohol | SN2-type | libretexts.org |

| Grignard Reagents (R-MgX) | Alcohol (with new C-C bond) | SN2-type | libretexts.org |

| Acetylide Anions | Propargyl alcohol derivative | SN2-type | libretexts.org |

The reaction of epoxides with DNA bases, such as the N-7 site of guanine, has also been studied, indicating the alkylating potential of these compounds. researchgate.net

Introduction of Complex Chemical Moieties

More complex functionalities can be introduced either by using a complex nucleophile in a ring-opening reaction or through post-polymerization modification.

A notable example of post-polymerization modification involves a poly(styrene oxide) derivative containing a sulfonamide group. After polymerization, this polymer was treated with lithium methoxide. This process cleaved the sulfonamide to generate a free lithium sulfonate moiety on the polymer backbone, effectively introducing a charged, complex functional group. rsc.org This strategy highlights a powerful pathway to functional materials where the polymer is first synthesized and then modified to introduce desired chemical entities. rsc.org

Another powerful method is the reaction with Grignard reagents. Reacting an epoxide like this compound with a Grignard reagent (R-MgX) not only opens the ring but also forms a new carbon-carbon bond, introducing the entire 'R' group from the Grignard reagent and producing an alcohol that can be used for subsequent transformations. libretexts.org

Theoretical and Computational Investigations of 3,5 Dimethylstyrene Oxide

Quantum Chemical Characterization of Molecular Structure

A complete quantum chemical characterization of 3,5-dimethylstyrene (B3053435) oxide would involve a detailed analysis of its electronic and geometric properties.

Electronic Structure Analysis

An electronic structure analysis would typically involve the calculation of the molecular orbital (MO) energies, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and electronic transitions. For substituted styrenes, the electronic properties are known to be influenced by the nature and position of the substituents on the aromatic ring. researchgate.net However, specific calculated values for the HOMO-LUMO gap, electron density distribution, and electrostatic potential maps for 3,5-dimethylstyrene oxide are not documented in the surveyed literature.

Conformational Analysis and Energetic Profiles

The presence of a flexible bond between the phenyl ring and the epoxide ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle of this bond to identify the most stable conformers and the energy barriers for rotation. While computational studies on the rotational barriers of other substituted ethanes and polymers have been conducted, specific data for this compound is not available. ucla.edu Such an analysis would be crucial for understanding its physical and chemical behavior.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, one can assign the peaks observed in experimental spectra to specific molecular motions. While vibrational spectra of styrene (B11656) and its parent oxide have been calculated, a corresponding detailed theoretical spectrum and the assignment of vibrational modes for this compound are not present in the available literature. acs.orgsemanticscholar.org

Computational Elucidation of Reaction Mechanisms

Understanding the reactivity of this compound, particularly the ring-opening reactions characteristic of epoxides, would necessitate detailed computational studies of its reaction mechanisms.

Transition State Characterization for Key Reactions

The elucidation of a reaction mechanism involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. core.ac.ukosti.gov For the acid- or base-catalyzed ring-opening of this compound, for example, computational chemistry could pinpoint the structure and energy of the transition states, providing insights into the reaction's feasibility and regioselectivity. While general mechanisms for epoxide rearrangements and reactions have been studied computationally, specific transition state structures and their calculated energies for reactions involving this compound are not reported. researchgate.netcore.ac.uk

Potential Energy Surface Mapping of Reaction Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. core.ac.uk Mapping the PES for reactions of this compound would reveal the intricate details of the reaction pathways, including the presence of any intermediates and the energy barriers between them. This would offer a complete energetic profile of the reaction. Although the concept of PES is fundamental to understanding chemical reactions, specific maps for reactions of this compound have not been published.

Solvent Effects in Computational Reactivity Studies

The solvent environment can profoundly influence the rate and selectivity of chemical reactions. nih.gov In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic interactions. scispace.com Explicit models involve including a discrete number of solvent molecules around the solute, which is computationally more intensive but can capture specific interactions like hydrogen bonding. chemrxiv.org

For epoxide ring-opening reactions, the choice of solvent can dictate the regioselectivity of the nucleophilic attack. In the case of substituted styrene oxides, nucleophilic attack can occur at either the benzylic (α) carbon or the terminal (β) carbon. The stability of the transition states leading to these two products is sensitive to the surrounding medium.

A study on the azidolysis of styrene oxide in different solvent systems demonstrated a significant shift in regioselectivity. When moving from an acetonitrile-water mixture to a biphasic system of t-butyl acetate-water with a surfactant, the preference for attack at the α-position increased. utwente.nl This highlights the complex interplay of solvent polarity and phase behavior in determining reaction outcomes. For α-methylstyrene oxide, the α/β regioselectivity changed from 1.7 in acetonitrile-water to 6.2 in the surfactant-containing system, underscoring the steric and electronic influence of the methyl group in concert with the solvent. utwente.nl

Computational studies on the hydrolysis of para-substituted styrene oxides catalyzed by an epoxide hydrolase revealed that the electronic nature of the substituent governs the site of nucleophilic attack. acs.org A Hammett correlation showed a linear relationship between the electronic parameter (σ) of the para-substituent and the logarithm of the ratio of attack at the α- and β-carbons. acs.org This suggests that electron-donating groups favor attack at the β-position, while electron-withdrawing groups favor attack at the α-position by stabilizing the developing partial positive charge at the benzylic carbon. Although this study was on an enzymatic system, it provides fundamental insight into the electronic factors at play, which are modulated by the solvent environment in non-enzymatic reactions.

| Reaction | Solvent System | α/β Regioselectivity | Reference |

| Azidolysis of Styrene Oxide | Acetonitrile-Water | 4 | utwente.nl |

| Azidolysis of Styrene Oxide | t-Butyl acetate-Water + Tween80 | 10 | utwente.nl |

| Azidolysis of α-Methylstyrene Oxide | Acetonitrile-Water | 1.7 | utwente.nl |

| Azidolysis of α-Methylstyrene Oxide | t-Butyl acetate-Water + Tween80 | 6.2 | utwente.nl |

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling in chemistry leverages computational methods, ranging from quantum mechanics (QM) to machine learning (ML), to forecast the outcome of a reaction without performing it in the laboratory. trygvehelgaker.noquick.cz For this compound, such models would be invaluable for predicting its reactivity towards various nucleophiles and the resulting regioselectivity and stereoselectivity.

Density Functional Theory (DFT) is a powerful QM method used to investigate reaction mechanisms and predict reactivity. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed, revealing the most likely reaction pathway. For epoxide ring-opening reactions, DFT can be used to calculate the activation energy barriers for nucleophilic attack at the α- and β-positions, thereby predicting the regioselectivity.

A DFT study on the oxidative cleavage of various substituted styrenes showed that the reaction pathway is highly dependent on the substrate's structure. acs.org For instance, with α-methylstyrene, the formation of a dioxetane intermediate was found to be kinetically more favorable than the formation of an epoxide intermediate, with calculated activation energies of 0.29 eV and 0.55 eV, respectively. acs.org Conversely, for β,β-dimethylstyrene, the epoxide pathway had a lower activation barrier (0.27 eV vs. 0.44 eV). acs.org These findings demonstrate the sensitivity of reaction mechanisms to subtle changes in substrate structure, a principle that directly applies to predicting the reactivity of this compound.

The electronic effects of the dimethyl substitution on the styrene ring are also critical. In the anionic copolymerization of styrene and 4-methylstyrene (B72717), DFT calculations and experimental results showed that the 4-methylstyrene has a lower reactivity due to the electron-donating effect of the methyl group. researchgate.net This principle can be extended to this compound, where the two methyl groups would similarly influence the electron density of the aromatic ring and, consequently, the electrophilicity of the epoxide carbons.

While a specific predictive model for this compound is not documented, the principles derived from studies on similar molecules can be used to construct one. Such a model would need to account for:

Steric Factors: The steric hindrance at the α- and β-carbons of the epoxide ring.

Electronic Factors: The influence of the 3,5-dimethyl substitution on the stability of charged intermediates or transition states.

Nucleophile Properties: The nature of the attacking nucleophile (hard vs. soft, bulky vs. small).

Solvent Effects: As discussed in the previous section, the ability of the solvent to stabilize transition states.

| Substrate | Favored Intermediate | Activation Energy (Epoxide Route) | Activation Energy (Dioxetane Route) | Reference |

| α-Methylstyrene | Dioxetane | 0.55 eV | 0.29 eV | acs.org |

| β,β-Dimethylstyrene | Epoxide | 0.27 eV | 0.44 eV | acs.org |

Chiroptical Property Simulation for Absolute Configuration Determination

This compound is a chiral molecule, existing as a pair of enantiomers. Determining the absolute configuration of a chiral molecule is a critical task in many areas of chemistry. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, is a primary tool for this purpose. The two main chiroptical techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Computational chemistry provides a powerful means to assign the absolute configuration by simulating these chiroptical properties. nih.gov The most common method involves using Time-Dependent Density Functional Theory (TD-DFT) to calculate the ECD spectrum or the optical rotation at a specific wavelength for a chosen enantiomer (e.g., the (R)-enantiomer). nih.govquick.cz The calculated spectrum is then compared to the experimental spectrum. A match between the signs of the Cotton effects (in ECD) or the sign of the optical rotation (in ORD) allows for the unambiguous assignment of the absolute configuration of the experimentally measured sample. nih.gov

The general workflow for this computational approach is as follows:

Conformational Analysis: Identify all low-energy conformers of the molecule, as the observed chiroptical properties are a Boltzmann-weighted average of the properties of all contributing conformers.

Geometry Optimization: Optimize the geometry of each conformer at a suitable level of theory.

TD-DFT Calculation: For each conformer, calculate the excitation energies and rotational strengths (for ECD) or the optical rotation tensor (for ORD).

Spectral Simulation: Generate a simulated spectrum by applying a broadening function (typically Gaussian) to the calculated transitions and sum them.

Boltzmann Averaging: Average the spectra of the individual conformers based on their calculated relative free energies.

For molecules that are flexible, accurate conformational analysis is crucial, as the chiroptical properties can be highly sensitive to the molecular conformation. mdpi.com

Applications of 3,5 Dimethylstyrene Oxide in Advanced Chemical Systems

As a Monomer in Specialty Polymer Synthesis

The presence of the epoxide ring allows 3,5-dimethylstyrene (B3053435) oxide to undergo ring-opening polymerization (ROP), a process that enables the synthesis of polyethers with a well-defined structure. The dimethyl substitution on the phenyl ring significantly influences the properties of the resulting polymers, offering a route to materials with tailored characteristics.

The incorporation of 3,5-dimethylstyrene oxide as a monomeric unit is a key strategy for developing novel polymeric materials. The two methyl groups on the aromatic ring introduce steric bulk, which restricts the rotational freedom of the polymer backbone. This structural feature is instrumental in modifying the thermal and mechanical properties of the polymer. For instance, polymers derived from 3,5-disubstituted styrene (B11656) monomers are known to exhibit unusual thermal behaviors. nsf.gov

Compared to polymers made from unsubstituted styrene oxide, the presence of the dimethyl groups is expected to increase the glass transition temperature (Tg), leading to materials with enhanced thermal stability. Furthermore, these substitutions alter the polymer's solubility in common organic solvents, a critical factor for processing and application. This ability to tune properties by modifying the monomer structure allows for the creation of specialty polymers designed for specific high-performance applications where standard materials may not be suitable.

The primary method for polymerizing this compound is through ring-opening polymerization (ROP), a versatile technique that allows for precise control over the polymer's architecture. researchgate.net This process can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts, each offering a different level of control over the polymerization process. researchgate.net

Anionic ROP: Often initiated by strong bases, this method can produce well-defined polymers with a narrow molecular weight distribution. The polymerization of epoxides like ethylene oxide has been achieved using this mechanism. nih.gov

Cationic ROP: Initiated by acids, this pathway can also be controlled to achieve living polymerization, where side reactions are minimized, allowing for the synthesis of polymers with predictable molecular weights. osaka-u.ac.jp

Coordination ROP: The use of organometallic catalysts, such as those based on rare earth metals, has proven effective for the ROP of styrene oxide, yielding polymers with controlled molar masses and, in some cases, specific stereochemistry. researchgate.net

The controlled nature of ROP enables the engineering of complex polymer architectures, such as block copolymers. By sequentially adding different monomers, it is possible to synthesize materials that combine the distinct properties of poly(this compound) with those of other polymers, leading to advanced materials with multifunctional characteristics.

The relationship between the chemical structure of poly(this compound) and its macroscopic properties is a direct consequence of its molecular design. The two methyl groups on the phenyl ring are the dominant feature influencing the polymer's characteristics.

The steric hindrance imposed by the 3,5-dimethyl substitution pattern significantly impacts chain packing and mobility. This leads to a less efficient packing of polymer chains and a higher energy barrier for segmental motion along the backbone. Consequently, the resulting polymer is expected to have a higher glass transition temperature (Tg) compared to unsubstituted polystyrene oxide. Research on analogous 3,5-disubstituted styrene polymers, such as poly(3,5-di-tert-butylstyrene), has shown that such materials can be recovered as free-flowing powders even after being heated to high temperatures, indicating exceptional thermal stability. nsf.gov

| Polymer | Substitution Pattern | Expected Glass Transition Temp. (Tg) | Expected Solubility | Key Structural Influence |

|---|---|---|---|---|

| Poly(styrene oxide) | Unsubstituted | Baseline | Baseline | Flexible polymer backbone with phenyl side groups. |

| Poly(this compound) | Two methyl groups | Higher than baseline | Altered (likely soluble in non-polar solvents) | Increased steric hindrance restricts chain rotation, enhancing thermal stability. |

| Poly(3,5-di-tert-butylstyrene) | Two tert-butyl groups | Significantly higher (Tg not observed by DSC) nsf.gov | Soluble in common organic solvents nsf.gov | Extreme steric bulk leads to very rigid structure and unusual thermal properties. nsf.gov |

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable building block in organic synthesis. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of new functional groups.

The epoxide functional group is a cornerstone of synthetic chemistry due to its predictable reactivity. This compound can react with a wide array of nucleophiles in ring-opening reactions to produce valuable intermediates. For example, reaction with amines yields 1-amino-2-phenylethanol derivatives, while reaction with water or alcohols produces corresponding diol or ether structures. These structural motifs are prevalent in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.

The 3,5-dimethylphenyl group provides a specific lipophilic and sterically defined moiety that can be used to probe structure-activity relationships in drug discovery or to enhance the efficacy of agrochemical compounds. While specific examples are proprietary, the fundamental reactivity of the styrene oxide framework makes it an attractive starting material for creating libraries of complex molecules for biological screening.

A key application of epoxide intermediates like this compound is in stereoselective synthesis. core.ac.uk If the starting epoxide is prepared in an enantiomerically pure form (i.e., as a single R or S enantiomer), the subsequent ring-opening reaction can proceed with a high degree of stereocontrol. core.ac.uk This process, known as a stereospecific reaction, transfers the chirality of the starting material to the product.

For instance, the SN2-type ring-opening of a chiral epoxide with a nucleophile typically occurs at the less substituted carbon atom and proceeds with an inversion of stereochemistry. researchgate.net This allows chemists to precisely control the three-dimensional arrangement of atoms in the final product. This level of control is critical in the synthesis of modern pharmaceuticals, where often only one enantiomer of a drug is biologically active. By using chiral this compound, synthetic chemists can construct advanced molecular scaffolds with defined stereocenters, which are essential for creating complex and potent therapeutic agents.

Catalytic Processes Involving this compound

Substrate in Metal-Catalyzed Transformations

There is no available research data on the use of this compound as a substrate in metal-catalyzed transformations. Consequently, no data tables on reaction conditions, catalysts, yields, or stereoselectivities can be provided.

Ligand Design for Organocatalysis

There is no information to suggest that this compound has been explored or utilized in ligand design for organocatalysis.

Environmental Chemical Fate and Degradation Pathways of 3,5 Dimethylstyrene Oxide

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 3,5-Dimethylstyrene (B3053435) oxide, these processes are expected to include reactions with sunlight (photolysis), water (hydrolysis), and heat in the presence of oxygen (thermo-oxidation).

Photo-oxidative degradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the breaking of chemical bonds and the formation of free radicals, particularly in the presence of oxygen. nih.govwikipedia.org For compounds like 3,5-Dimethylstyrene oxide, the aromatic ring and the epoxide group are potential sites for photo-induced reactions. The general mechanism for the photo-oxidation of polystyrene, a related polymer, involves the formation of free radicals on the polymer chain, which then react with oxygen in a series of chain reactions. wikipedia.org This process is autocatalytic, leading to an increase in the number of radicals and reactive oxygen species. wikipedia.org

In the case of this compound, UV radiation could lead to the formation of radicals, followed by reaction with atmospheric oxygen. This can result in the formation of hydroperoxides, which are unstable and can decompose to form various oxygenated products such as ketones, aldehydes, and carboxylic acids. The presence of methyl groups on the benzene (B151609) ring may influence the rate and products of degradation. Studies on copolymers of acrylonitrile with substituted styrenes have shown that oxidation increases with the presence of styrenic monomers. uq.edu.au

Table 1: Potential Photo-Oxidative Degradation Reactions of Styrene (B11656) Derivatives

| Reactant | Key Reactive Species | Potential Products |

| Polystyrene | Free radicals, Oxygen | Carbonyl compounds, Hydroperoxides |

| Styrene Copolymers | UV radiation, Oxygen | Conjugated unsaturation, Hydroxyl and Carboxyl structures |

This table is illustrative and based on the degradation of related styrene compounds.

The epoxide ring in this compound is susceptible to hydrolysis, a reaction with water that can lead to the opening of the ring to form a diol (3,5-dimethyl-1-phenyl-1,2-ethanediol). This reaction is often catalyzed by acids. wikipedia.org The rate of hydrolysis for epoxides can be influenced by the presence of other functional groups in the molecule. For instance, the presence of a hydroxyl group near the epoxide ring has been found to reduce the hydrolysis rate constant in isoprene-derived epoxides. oberlin.edu

Table 2: Factors Influencing Hydrolytic Degradation of Epoxides

| Factor | Influence on Hydrolysis Rate |

| Acidity (low pH) | Increases rate (acid-catalyzed) wikipedia.orgoberlin.edu |

| Neighboring Hydroxyl Groups | Decreases rate oberlin.edu |

| Carbon Substitution of Epoxide Ring | Affects reactivity (SN1-type mechanism) oberlin.edu |

This table summarizes general findings for the hydrolysis of epoxides.

Thermo-oxidative degradation occurs at elevated temperatures in the presence of oxygen and can lead to significant structural changes in organic molecules. For polystyrene, thermal degradation involves chain scission, branching, and cross-linking. mdpi.com At modest temperatures (around 280°C), the thermal decomposition of polystyrene primarily produces the styrene monomer. researchgate.net In the presence of oxygen, the degradation process is more complex, leading to the formation of a variety of oxidized products. mdpi.com

For this compound, thermo-oxidative degradation would likely involve the opening of the epoxide ring and oxidation of the aromatic ring and its substituents. Studies on poly(4-methylstyrene) have shown that the methyl group is susceptible to oxidation at elevated temperatures, leading to the formation of ether cross-links, aldehydes, carboxylic acids, and hydroxyl groups. daneshyari.com It is plausible that the dimethyl-substituted benzene ring in this compound would undergo similar reactions.

Identification of Chemical Transformation Products

The degradation of this compound is expected to yield a variety of transformation products depending on the degradation pathway. Based on studies of similar compounds, the following products can be anticipated:

From Photo-oxidation: Benzaldehyde (B42025), acetophenone, and benzoic acid are common photo-oxidation products of polystyrene. coacechemical.com Therefore, analogous dimethyl-substituted derivatives are likely to be formed from this compound.

From Hydrolysis: The primary product of hydrolysis is expected to be 3,5-dimethyl-1-phenyl-1,2-ethanediol. wikipedia.org

From Thermo-oxidation: At elevated temperatures, a complex mixture of products can be expected, including dimethyl-substituted analogues of styrene, benzaldehyde, and other oxygenated aromatic compounds. daneshyari.com

In microbial systems, styrene is often metabolized to styrene oxide, which is then converted to phenylacetaldehyde (B1677652) and subsequently to phenylacetic acid. frontiersin.orgresearchgate.net While this is a biotic pathway, it highlights potential transformation products that could also be formed through abiotic processes under certain environmental conditions.

Methodologies for Studying Environmental Chemical Kinetics

The study of the environmental chemical kinetics of compounds like this compound involves a combination of experimental and theoretical methods to determine reaction rates and degradation pathways.

Experimental Approaches: Smog chambers or reaction vessels are commonly used to study the gas-phase reactions of volatile organic compounds with atmospheric oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). copernicus.orgcopernicus.org The concentrations of the target compound and its degradation products are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR). mdpi.comcopernicus.org For reactions in aqueous media, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the kinetics of hydrolysis. oberlin.edu

Theoretical Calculations: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate reaction rate constants and to elucidate reaction mechanisms at a molecular level. copernicus.org Structure-Activity Relationship (SAR) models are also employed to estimate rate constants based on the chemical structure of the compound, although their accuracy depends on the availability of data for similar compounds. rsc.org

Table 3: Common Methodologies for Studying Environmental Chemical Kinetics

| Methodology | Application | Information Obtained |

| Smog Chamber Experiments | Gas-phase atmospheric degradation | Reaction rate constants with OH, O₃, NO₃ |

| GC-MS Analysis | Identification and quantification of products | Transformation product identification |

| FTIR Spectroscopy | Monitoring of functional group changes | Information on reaction mechanisms |

| NMR Spectroscopy | Liquid-phase (e.g., hydrolysis) kinetics | Reaction rates and product structures |

| Computational Chemistry (DFT) | Theoretical prediction of reactivity | Reaction mechanisms and rate constants |

| Structure-Activity Relationships (SAR) | Estimation of rate constants | Approximate reactivity based on structure |

Future Research Directions and Unexplored Avenues for 3,5 Dimethylstyrene Oxide Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of 3,5-dimethylstyrene (B3053435) oxide is a primary area for future research. Current approaches to synthesizing styrene (B11656) oxides can be adapted and optimized for this specific derivative.

Established and Potential Synthetic Routes:

Epoxidation of 3,5-Dimethylstyrene: The most direct route involves the epoxidation of 3,5-dimethylstyrene. Research could focus on employing modern, greener oxidizing agents to improve efficiency and reduce waste. Traditional methods using peroxy acids like peroxybenzoic acid are effective but can be hazardous. orgsyn.orgwikipedia.org Investigating catalytic systems, such as those using transition metal complexes with molecular oxygen or hydrogen peroxide, could offer more sustainable alternatives. journalspub.comgoogle.com

Halohydrin Formation and Cyclization: An alternative pathway involves the formation of a halohydrin from 3,5-dimethylstyrene, followed by intramolecular cyclization with a base to form the epoxide ring. google.comscispace.com Future work could explore one-pot variations of this two-step process to enhance practicality and yield.

Asymmetric Synthesis: The development of catalytic asymmetric epoxidation methods for 3,5-dimethylstyrene would be highly valuable, providing enantiomerically pure forms of the oxide. core.ac.uk This would enable the synthesis of chiral molecules and polymers with specific optical properties.

Future research should aim to develop synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry, minimizing the use of hazardous reagents and the generation of chemical waste. journalspub.com

| Synthetic Method | Potential Reagents | Key Research Focus | Reference |

| Direct Epoxidation | m-CPBA, Hydrogen Peroxide with catalyst | Development of selective and "green" catalytic systems. | orgsyn.orgjournalspub.com |

| Halohydrin Route | NBS/water, then NaOH | Optimization for one-pot procedures and improved atom economy. | google.comscispace.com |

| Asymmetric Epoxidation | Chiral catalysts (e.g., Salen complexes) | Achieving high enantioselectivity for producing chiral building blocks. | core.ac.ukmdpi.com |

Discovery of Unprecedented Chemical Transformations

The reactivity of the epoxide ring in 3,5-dimethylstyrene oxide is a rich area for exploration. The electronic effects of the electron-donating methyl groups and their steric influence are expected to modulate its reactivity in comparison to unsubstituted styrene oxide, potentially leading to novel chemical transformations.

Key Areas for Investigation:

Nucleophilic Ring-Opening Reactions: A systematic study of ring-opening reactions with a wide array of nucleophiles (e.g., amines, thiols, alcohols, organometallics) under both acidic and basic conditions is warranted. researchgate.netyoutube.com The regioselectivity of these reactions—attack at the benzylic versus the terminal carbon—will be of fundamental interest. The electronic push from the methyl groups could favor the formation of a benzylic carbocation intermediate under acidic conditions, influencing the reaction outcome. wikipedia.orgresearchgate.net

Rearrangement Reactions: Epoxides can undergo rearrangement to form carbonyl compounds. researchgate.net Investigating the acid-catalyzed isomerization of this compound could lead to the selective formation of 3,5-dimethylphenylacetaldehyde, a potentially valuable fragrance and flavor compound.

Cascade Reactions: The epoxide moiety can serve as a trigger for complex cascade reactions, allowing for the rapid construction of polycyclic structures. nih.gov Designing transformations where the initial ring-opening of this compound initiates a sequence of bond-forming events is a promising avenue for creating molecular complexity.

Metal-Catalyzed Transformations: The use of transition metal catalysts to mediate novel reactions of this compound is a largely unexplored field. This could include cycloaddition reactions, reductive or oxidative ring-openings, and coupling reactions.

| Transformation Type | Potential Outcome | Influencing Factors | Reference |

| Nucleophilic Ring-Opening | Vicinal functionalized products (amino alcohols, diols, etc.) | Nucleophile strength, pH, steric hindrance. | mdpi.comresearchgate.netyoutube.com |

| Isomerization/Rearrangement | 3,5-Dimethylphenylacetaldehyde | Catalyst, solvent, temperature. | researchgate.net |

| Polymerization | Poly(this compound) | Catalyst type (anionic, cationic, coordination). | tandfonline.com |

| Cascade Reactions | Complex polycyclic molecules | Substrate design, reaction initiator. | nih.gov |

Advancement in Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding experimental efforts and accelerating discovery.

Future Computational Studies:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the precise geometry, bond energies, and electronic structure of the molecule. nih.govresearchgate.net This includes mapping the electrostatic potential to identify electrophilic and nucleophilic sites, providing insights into its inherent reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of various reactions involving this compound. researchgate.netresearchgate.net This would allow for the determination of transition state structures and activation energies, providing a deep understanding of reaction mechanisms, regioselectivity, and stereoselectivity. For instance, modeling the ring-opening with different nucleophiles can predict which carbon of the epoxide is more susceptible to attack. acs.orgnih.gov

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its reaction products, providing a valuable comparison point for experimental data.

Catalyst Design: Predictive modeling can be used to design novel catalysts for the synthesis and transformation of this compound. By simulating the interaction between the substrate and potential catalysts, researchers can identify promising candidates for experimental validation.

Expansion of Material Science Applications and Polymer Innovation

The incorporation of the 3,5-dimethylphenyl group into polymers and materials via this compound could lead to novel properties and applications.

Potential Applications in Materials Science:

Monomer for Novel Polymers: this compound can be used as a monomer in ring-opening polymerization to produce poly(this compound). tandfonline.com The presence of the two methyl groups on the aromatic ring is expected to influence the polymer's properties, such as its glass transition temperature, thermal stability, solubility, and mechanical strength, compared to unsubstituted polystyrene oxide.

Epoxy Resins and Composites: The compound could serve as a reactive diluent or a cross-linking agent in epoxy resin formulations. taylorandfrancis.com Its incorporation could enhance the thermal resistance and mechanical properties of the cured resin, making it suitable for advanced composites and coatings.

Synthesis of Functional Copolymers: Copolymerization of this compound with other monomers, such as maleic anhydride (B1165640) or cyclic esters, could yield a new class of functional polymers. memtein.com These copolymers could find applications as surfactants, dispersants, or compatibilizers in polymer blends.

Fine Chemical Synthesis: As a building block, this compound can be used to synthesize a variety of fine chemicals, including potential pharmaceuticals, agrochemicals, and fragrances, leveraging the unique substitution pattern of the aromatic ring. taylorandfrancis.com

The exploration of this compound chemistry is in its infancy. A concerted effort combining innovative synthetic strategies, detailed mechanistic studies, predictive computational modeling, and creative materials science will undoubtedly unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended synthetic methodologies for preparing derivatives of 3,5-dimethylstyrene oxide in academic laboratories?

Methodological Answer: Derivatives of this compound can be synthesized via condensation reactions using aromatic aldehydes and chloroacetic acid in a solvent system of acetic anhydride and acetic acid, catalyzed by fused sodium acetate. For example, compound 11a (a thiazolo-pyrimidine derivative) was synthesized in 68% yield under reflux conditions, with structural confirmation via IR, NMR (¹H/¹³C), and mass spectrometry . This approach is adaptable for introducing substituents (e.g., methyl, cyano) to the styrene oxide backbone.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Identify functional groups such as nitriles (CN stretch at ~2,219 cm⁻¹) and carbonyls (C=O stretch at ~1,719 cm⁻¹) .

- NMR : Use ¹H NMR to detect aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–171 ppm) and nitrile carbons (δ ~117 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Dispose of waste via professional chemical treatment services to mitigate environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in radical-mediated reactions?

Methodological Answer: Steric hindrance from methyl groups at the 3- and 5-positions reduces reactivity in radical addition reactions. For example, β-dimethylstyrene analogs exhibit anomalously slow rate coefficients due to non-planar methyl groups, as shown in gas-phase O(³P) reactions (Figure 4, ). Computational modeling (e.g., topological approaches) can predict rate coefficients within a factor of two of experimental values, except in sterically hindered cases .

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level effectively models vibrational frequencies and NMR chemical shifts, as demonstrated for structurally similar compounds like 3,5-dimethylpyrazole . For example:

- Compare calculated vs. experimental ¹H NMR shifts (δ 2.24–2.37 ppm for methyl groups) to validate conformational stability .

- Use hyperpolarizability (β) calculations to predict nonlinear optical properties for advanced material applications .

Q. What strategies optimize regioselectivity in the synthesis of this compound-based polymers?

Methodological Answer:

- Catalytic Control : Sodium ethoxide in ethanol promotes regioselective cyclization, as seen in the synthesis of pyrimido-quinazoline derivatives (57% yield) .

- Steric Directing Groups : Bulky substituents (e.g., 2,4,6-trimethylbenzylidene) guide polymerization to specific sites, minimizing side reactions .

- Topological Modeling : Predict preferred reaction pathways using arene-radical reactivity models validated for substituted styrenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.